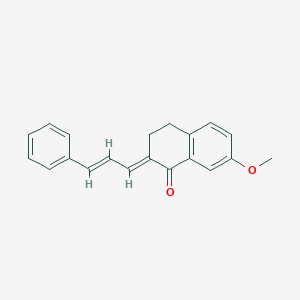![molecular formula C22H21F2NO B428536 (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B428536.png)
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidin-4-one core with two 4-fluoro-benzylidene groups at the 3 and 5 positions and a propyl group at the nitrogen atom. Its molecular formula is C22H21F2NO, and it has a molecular weight of approximately 353.41 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one typically involves a multi-step process:
Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through the cyclization of appropriate precursors, such as 1,5-diketones, under acidic or basic conditions.
Introduction of the Propyl Group: The nitrogen atom of the piperidin-4-one core is alkylated using propyl halides (e.g., propyl bromide) in the presence of a base like potassium carbonate.
Addition of 4-Fluoro-benzylidene Groups: The final step involves the condensation of the piperidin-4-one derivative with 4-fluorobenzaldehyde under basic conditions (e.g., sodium hydroxide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with substituted functional groups
Aplicaciones Científicas De Investigación
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to specific biological functions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis-(4-fluoro-benzylidene)-1-methyl-piperidin-4-one: Similar structure but with a methyl group instead of a propyl group.
3,5-Bis-(4-chloro-benzylidene)-1-propyl-piperidin-4-one: Similar structure but with chlorine atoms instead of fluorine atoms.
3,5-Bis-(4-fluoro-benzylidene)-1-ethyl-piperidin-4-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one is unique due to the presence of both 4-fluoro-benzylidene groups and a propyl group, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C22H21F2NO |
|---|---|
Peso molecular |
353.4g/mol |
Nombre IUPAC |
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one |
InChI |
InChI=1S/C22H21F2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12-,19-13+ |
Clave InChI |
VIFODPVYCOAIJX-MGYAYREDSA-N |
SMILES |
CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
SMILES isomérico |
CCCN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 |
SMILES canónico |
CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)




![2,6-Bis(3-bromophenyl)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4-hydroxy-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile](/img/structure/B428463.png)



![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
![5-Methyl-3-[(2,4,6-tribromophenyl)diazenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428476.png)
